molecular formula C12H18O2 B1605740 3,5-Diisopropylcatechol CAS No. 2138-49-0

3,5-Diisopropylcatechol

Cat. No.: B1605740
CAS No.: 2138-49-0
M. Wt: 194.27 g/mol
InChI Key: VMYLKGAEBQHVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Catechol Derivatives in Contemporary Chemical and Biological Sciences

Catechol, also known as 1,2-dihydroxybenzene, and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring with two adjacent hydroxyl (-OH) groups. wikipedia.org This structural motif is widespread in nature and is a crucial component in numerous biological and chemical processes. researchgate.net Catechol derivatives are found in fruits and vegetables and are integral to the structure of arthropod cuticles, where they contribute to the sclerotization process. wikipedia.org

In the realm of biological sciences, catechols are recognized for their diverse functions. They are involved in neurotransmission as seen in catecholamine neurotransmitters, play a role in adhesion as exemplified by mussel adhesive proteins, and contribute to photoprotection in substances like melanins. mdpi.comfrontiersin.org The redox activity of the catechol group, which allows it to switch between a reduced (hydroquinone) and an oxidized (quinone) state, is fundamental to many of its biological roles, including antioxidant protection, redox signaling, and electron transport. mdpi.com The catechol scaffold is a significant structural component in medicinal chemistry, appearing in many natural compounds with a wide array of biological effects. researchgate.net

From a chemical and industrial perspective, synthetic catechol is produced on a large scale. wikipedia.org It serves as a vital precursor for a variety of products, including pesticides, perfumes, and pharmaceuticals. wikipedia.org The versatility of the catechol structure allows it to be a building block in organic synthesis, leading to the creation of important flavors and fragrances like vanillin (B372448) and ethylvanillin. wikipedia.org Furthermore, the unique properties of catechols are harnessed in materials science. Their adhesive capabilities have inspired the development of new materials like polydopamine, and their ability to be grafted onto polymers like chitosan (B1678972) creates films with interesting redox-capacitor and antimicrobial properties. mdpi.comfrontiersin.org The sustainable production of catechol derivatives from renewable resources like lignin (B12514952) is also an active area of research, aiming to provide greener alternatives to petroleum-based production methods. rsc.org

Rationale for Focused Investigation on 3,5-Diisopropylcatechol

The specific focus on this compound stems from the unique influence of its isopropyl substituents on the catechol ring's properties. The two bulky isopropyl groups provide significant steric hindrance, which modifies the electronic and reactive characteristics of the catechol core compared to simpler derivatives. This unique structure makes it a valuable subject for investigation in several specialized areas of research.

One key area is in the study of enzyme mimicry and catalysis. For instance, research has explored the aerobic oxidation of catechols catalyzed by copper complexes. In these studies, this compound is used as a substrate to understand the mechanisms of catecholase activity, where its oxidation to the corresponding quinone is monitored. researchgate.net The steric bulk of the isopropyl groups can influence the rate and selectivity of these catalytic reactions.

Furthermore, this compound has been identified as an interesting molecule in the field of medicinal chemistry and pharmacology, particularly in the search for novel anesthetic compounds. It has been studied alongside other phenol (B47542) derivatives to understand the structure-activity relationships for agents that modulate the function of receptors like the GABA-A receptor. uic.edunih.gov Its specific substitution pattern provides a data point for developing pharmacophore models to predict anesthetic activity. uic.edu

In materials science, this compound serves as a monomer for the synthesis of new boronate ester-based polymers. dergipark.org.tr By reacting it with boronic acid-based polymers, researchers can create new materials with specific spectroscopic and physical properties. The incorporation of the diisopropylcatechol unit influences the final characteristics of the polymer. dergipark.org.tr

Scope and Objectives of Research on this compound

The research objectives concerning this compound are multifaceted, reflecting its potential in different scientific domains. A primary objective is to elucidate its role and mechanism of action in biological systems. This includes using it as a molecular probe to map the binding sites of anesthetic phenols on protein targets like the GABA-A receptor. nih.gov The goal is to build predictive quantitative structure-activity relationship (QSAR) models that can guide the discovery of new anesthetic agents. uic.edunih.gov

Another significant research goal is to understand and harness its reactivity in catalytic systems. Studies aim to detail the kinetics and mechanisms of its oxidation when catalyzed by synthetic metal complexes, which serve as models for metalloenzymes like catechol oxidase. researchgate.net These investigations seek to understand how the ligand environment and substrate structure affect the catalytic cycle.

In polymer chemistry, the objective is to utilize this compound as a building block to synthesize novel functional polymers. dergipark.org.tr Research focuses on developing synthetic methodologies for incorporating this catechol into polymer backbones and characterizing the resulting materials' optical, thermal, and chemical properties. dergipark.org.tr The overarching aim is to create new materials with tailored functionalities for various applications.

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table summarizes the key physicochemical properties of the compound.

PropertyValueSource(s)
IUPAC Name 3,5-bis(propan-2-yl)benzene-1,2-diol chemdad.com
Synonyms 3,5-Diisopropylpyrocatechol chemdad.comscbt.comsigmaaldrich.com
CAS Number 2138-49-0 chemdad.comscbt.comsigmaaldrich.com
Molecular Formula C₁₂H₁₈O₂ or [(CH₃)₂CH]₂C₆H₂-1,2-(OH)₂ chemdad.comscbt.comsigmaaldrich.com
Molecular Weight 194.27 g/mol chemdad.comscbt.comsigmaaldrich.com
Melting Point 78-86 °C (decomposes) chemdad.comsigmaaldrich.com
Boiling Point 179-181 °C at 30 mmHg chemdad.comsigmaaldrich.com
EC Number 218-386-6 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-di(propan-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYLKGAEBQHVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175645
Record name 3,5-Diisopropylpyrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138-49-0
Record name 3,5-Bis(1-methylethyl)-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2138-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diisopropylpyrocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2138-49-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diisopropylpyrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diisopropylpyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-Diisopropylpyrocatechol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7Z5WUX63N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 3,5 Diisopropylcatechol

Established and Emerging Synthetic Routes for 3,5-Diisopropylcatechol

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of a catechol precursor. This classic electrophilic aromatic substitution reaction attaches isopropyl groups to the catechol ring.

One established method involves the direct alkylation of catechol with an isopropylating agent, such as isopropanol (B130326) or 2-propyl halide, in the presence of a suitable acid catalyst. nih.govnih.gov The reaction conditions, including the choice of catalyst and solvent, are critical for achieving di-substitution at the desired 3 and 5 positions. While the Friedel-Crafts reaction is a foundational method, controlling regioselectivity to favor the 3,5-disubstituted product over other isomers can be challenging.

A related synthesis involves the alkylation of salicylic (B10762653) acid with isopropanol using concentrated sulfuric acid as a catalyst, which yields 3,5-diisopropylsalicylic acid. Subsequent decarboxylation would be required to obtain the target catechol.

Recent research has focused on developing more efficient and selective catalytic systems. A notable synthetic route was reported in the context of creating sterically demanding ligands for organocatalysis. uni-giessen.de This modern approach underscores the compound's role as a building block for specialized chemical tools. While hydrothermal alkylation of phenols with alcohols like isopropanol has been explored, it has shown limited success for this specific transformation, yielding only small amounts of the alkylated product. academie-sciences.fr

Synthetic Method Precursor(s) Reagent(s) Key Features Reference(s)
Friedel-Crafts AlkylationCatecholIsopropanol or 2-propyl halideClassic method, requires control of regioselectivity. nih.govnih.gov
Related Salicylic Acid RouteSalicylic AcidIsopropanol, H₂SO₄Forms 3,5-diisopropylsalicylic acid intermediate.
Modern Ligand Synthesis(Details proprietary)(Details proprietary)Used to create sterically hindered catechol derivatives for catalysis. uni-giessen.de

Oxidative Transformations of this compound

The electron-rich catechol ring of this compound is susceptible to oxidation, a transformation that is central to its chemical reactivity and applications. This oxidation primarily leads to the formation of the corresponding ortho-benzoquinone.

Conversion to 3,5-Diisopropyl-o-benzoquinone

The oxidation of this compound to 3,5-diisopropyl-o-benzoquinone is a key chemical transformation. This reaction can be accomplished using various oxidizing agents. Research has shown that, similar to other substituted catechols like 4-tert-butylcatechol (B165716) and 3,5-di-tert-butylcatechol (B55391), this compound can be oxidized to its corresponding quinone. researchgate.net This conversion is often achieved using metal-based catalysts in the presence of an oxidant like molecular oxygen or hydrogen peroxide. researchgate.net The resulting o-quinone is a valuable dienophile and electrophile for further synthetic elaborations.

Mechanistic Aspects of Aerobic Oxidation Pathways

The aerobic oxidation of catechols, particularly sterically hindered ones, has been a subject of significant mechanistic study, often in the context of mimicking enzymatic processes (catecholase activity). The oxidation of the closely related 3,5-di-tert-butylcatechol, catalyzed by copper complexes, provides a well-studied model for understanding the aerobic oxidation of this compound.

The catalytic cycle typically involves the following key steps:

Coordination: The catechol substrate coordinates to the copper(II) center of the catalyst.

Electron Transfer: An intramolecular electron transfer occurs from the catecholate to the copper(II) center, forming a copper(I) species and a semiquinone radical.

Oxygen Binding and Activation: Molecular oxygen (O₂) binds to the reduced copper(I) center.

Product Formation and Catalyst Regeneration: The bound and activated oxygen facilitates the oxidation of the semiquinone to the final o-quinone product, and the copper center is re-oxidized to copper(II), thus regenerating the catalyst for the next cycle.

The bulky isopropyl groups at the 3 and 5 positions influence the redox potential of the catechol and the stability of the intermediates, but the fundamental mechanistic pathway is believed to be consistent with that observed for other dialkyl-substituted catechols.

Derivatization Reactions of this compound

The two hydroxyl groups of this compound serve as handles for a variety of derivatization reactions, allowing for its incorporation into larger and more complex structures such as boronate esters and heterocyclic compounds.

Synthesis of Boronate Esters Incorporating this compound

This compound can react with boronic acids or their derivatives to form stable five-membered rings known as boronate esters. A specific application of this reaction is the synthesis of boronate ester-based polymers. In one study, this compound was reacted with a boronic acid-based polymer in a mixture of dry toluene (B28343) and THF. dergipark.org.tr The reaction, conducted at reflux using a Dean-Stark apparatus to remove water, resulted in the formation of a new polymer incorporating the this compound moiety as a boronate ester. dergipark.org.tr This dehydration reaction demonstrates a method for covalently linking the catechol to a polymer backbone.

Reactant 1 Reactant 2 Solvent Conditions Product Reference(s)
This compoundBoronic acid-based polymerToluene/THFReflux, 18 hours (with Dean-Stark)Boronate ester-based polymer dergipark.org.tr

Applications in Benzoxazole (B165842) Compound Synthesis

This compound is a valuable precursor in the synthesis of substituted benzoxazole compounds. google.com Benzoxazoles are an important class of heterocyclic compounds with a wide range of applications in medicinal and materials chemistry.

A patented method describes a one-pot synthesis where this compound, acting as the substituted diphenol raw material, is reacted with a primary amine. google.com The reaction is catalyzed by a copper catalyst and uses air as a green oxidant. The process is typically carried out in a solvent such as DMF at temperatures ranging from 25-80°C. google.com This synthetic strategy is noted for its high selectivity and yield, offering an environmentally friendly route to valuable benzoxazole derivatives. google.com

Functionalization for Other Organic Synthesis Intermediates

The functionalization of this compound primarily involves reactions at its two hydroxyl groups. These reactions allow for the creation of a diverse range of intermediates useful in various synthetic applications. Key functionalization strategies include oxidation, etherification, esterification, and the formation of phosphorus-containing compounds.

Oxidation to Quinone: One of the most common transformations of catechols is their oxidation to the corresponding ortho-quinones. In the case of this compound, this oxidation yields 3,5-diisopropyl-1,2-benzoquinone. This reaction can be achieved using various oxidizing agents. The resulting quinone is a highly reactive species and a versatile intermediate in its own right, participating in Diels-Alder reactions and serving as a ligand in coordination chemistry.

Etherification and Esterification: The hydroxyl groups of this compound can be readily converted into ethers and esters. These reactions are typically used to protect the catechol moiety during multi-step syntheses or to introduce new functional groups that can be further elaborated. For instance, alkylation with alkyl halides under basic conditions yields the corresponding mono- or di-ethers. Similarly, acylation with acyl chlorides or anhydrides produces the respective esters.

Formation of Boronate Esters: this compound can react with boronic acids to form boronate esters. This reaction is often used in the development of sensors and in materials science. For example, it has been shown to react with boronic acid-based polymers to yield new boronate ester-based polymers. weebly.com

Formation of Phosphorus-Containing Compounds: The reaction of catechols with phosphorus halides, such as phosphorus trichloride, can lead to the formation of cyclic phosphites or phosphates. These phosphorus-containing derivatives of this compound can serve as ligands in transition-metal catalysis or as intermediates in the synthesis of agrochemicals and flame retardants.

Below is a table summarizing some key functionalization reactions of this compound.

Starting MaterialReagent(s)ProductIntermediate Type
This compoundOxidizing Agent (e.g., Ag₂O)3,5-Diisopropyl-1,2-benzoquinoneQuinone
This compoundAlkyl Halide, Base1,2-Dialkoxy-3,5-diisopropylbenzeneEther
This compoundAcyl Chloride, Base3,5-Diisopropyl-1,2-phenylene diacetateEster
This compoundBoronic Acid-Based PolymerBoronate Ester-Based PolymerBoronate Ester
This compoundPCl₃, BaseCyclic PhosphitePhosphorus Compound

Role of this compound as a Precursor in Complex Molecule Synthesis

The functionalized derivatives of this compound serve as important precursors in the synthesis of more complex molecules, including bioactive compounds and materials with specific properties. The catechol framework, with its modifiable hydroxyl groups and substituted aromatic ring, provides a versatile scaffold for building intricate molecular architectures.

Synthesis of Heterocyclic Compounds: The oxidized form of this compound, 3,5-diisopropyl-1,2-benzoquinone, is a key precursor for the synthesis of various heterocyclic compounds. For example, it can undergo condensation reactions with primary amines to form nitrogen-containing heterocycles. While specific examples with the diisopropyl derivative are not extensively documented in readily available literature, the analogous 3,5-di-tert-butyl-1,2-benzoquinone is known to react with primary amines in the presence of a copper catalyst to yield benzoxazole derivatives. A similar reactivity can be anticipated for 3,5-diisopropyl-1,2-benzoquinone.

Application in Bioactive Molecule Synthesis: Substituted catechols are important structural motifs in a variety of naturally occurring and synthetic bioactive molecules. While direct total syntheses of complex natural products starting from this compound are not prominently reported, its structural features make it an attractive starting material for the synthesis of analogues of natural products or novel pharmaceutical intermediates. The lipophilic isopropyl groups can enhance the solubility of the resulting molecules in nonpolar environments, a desirable property for certain drug candidates.

Use as a Ligand in Catalysis: The catechol moiety can act as a bidentate ligand, coordinating to metal centers through its two oxygen atoms. This compound and its derivatives can be used to synthesize ligands for transition metal catalysts. These catalysts can then be employed in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The steric bulk of the isopropyl groups can influence the stereoselectivity and reactivity of the catalyst.

The following table provides a conceptual overview of the potential applications of this compound as a precursor.

Precursor DerivativeReaction TypeResulting Complex Molecule ClassPotential Application
3,5-Diisopropyl-1,2-benzoquinoneCondensation with AminesBenzoxazoles and other N-heterocyclesPharmaceuticals, Agrochemicals
Functionalized this compoundMulti-step SynthesisBioactive Compound AnaloguesDrug Discovery
This compoundCoordination with Metal SaltsTransition Metal ComplexesHomogeneous Catalysis

Coordination Chemistry and Ligand Properties of 3,5 Diisopropylcatechol

Complexation Behavior with Transition Metal Ions

The coordination of 3,5-diisopropylcatechol to transition metal ions typically involves the deprotonation of its hydroxyl groups to form a catecholate dianion, which then acts as a bidentate ligand, binding to the metal center through the two oxygen atoms. libretexts.orgmsu.edu The nature of the resulting complex, including its geometry and stability, is influenced by factors such as the metal ion's identity, its oxidation state, and the presence of other ligands in the coordination sphere. scribd.commsu.edu

Formation and Characterization of Iron(III) and Aluminum(III) Chelates

Both iron(III) and aluminum(III) are hard Lewis acids and exhibit a strong affinity for hard Lewis bases like the oxygen donor atoms of catecholates. researchgate.net The formation of stable chelates with these metal ions is a well-established aspect of catechol chemistry.

Iron(III) Chelates: Iron(III) complexes with catecholate ligands are of significant interest due to their relevance in biological systems and their potential applications in areas like environmental monitoring. researchgate.net The interaction of catechol derivatives with iron(III) can lead to the formation of intensely colored complexes. Siderophore-mimicking macrocyclic peptoids containing catechol units have been synthesized to form stable tris(catecholato) iron(III) complexes. rsc.org The structure of these complexes can vary, with possibilities including mononuclear, dinuclear, or even trinuclear oxo-centered species. mdpi.com For instance, trinuclear oxo-centered iron(III) cationic complexes have been synthesized where diclofenac (B195802) ligands bridge the metal centers. mdpi.com The characterization of these iron(III) complexes often involves techniques like UV-vis spectroscopy, Mössbauer spectroscopy, EPR spectroscopy, and single-crystal X-ray crystallography. rsc.orgmdpi.com

Aluminum(III) Chelates: Aluminum(III) is known to form stable chelates with catechol ligands. researchgate.netnih.gov Studies on the solution equilibria of aluminum(III) with catechol and its derivatives have been conducted to understand the stability and speciation of the resulting complexes. researchgate.net The presence of substituents on the catechol ring can significantly affect the binding properties. researchgate.net For example, electron-withdrawing groups like nitro substituents can lower the pKa values of the hydroxyl groups. researchgate.net Depending on the pH, aluminum(III) and catechol can form various complex species. researchgate.net The chelation of aluminum(III) by these ligands is relevant in the context of neurobiology and the design of new chelators. nih.gov

Table 1: Stability Constants of Metal Ion Chelates
Metal IonLigandlog KMLReference
Al(III)Salicylic (B10762653) Acid (SA)13.7 nih.gov
Al(III)Ethylenediaminetetraacetic acid (EDTA)15.3 nih.gov
Al(III)Citric Acid (CIT)18.0 nih.gov
Al(III)Ethylenediamine-di-(o-hydroxyphenylacetic acid) (EDDHA)24.5 nih.gov
Al(III)N,N'-di-(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)24.8 nih.gov

Interactions with Copper(II) Centers and Related Metal Complexes

The interaction of this compound with copper(II) centers has been a subject of considerable research, particularly in the context of modeling the active sites of copper-containing enzymes. mdpi.comresearchgate.net These interactions can lead to the formation of both mononuclear and dinuclear copper(II) complexes. researchgate.net

Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and UV-vis spectroscopy are instrumental in studying the interaction between copper(II) ions and catecholamines. mdpi.com Low-temperature EPR spectra, in particular, can confirm the binding of catecholamines to Cu(II) ions. mdpi.com The geometry around the copper(II) center in these complexes is often distorted, as indicated by EPR parameters. mdpi.com

Dinuclear copper complexes are often more reactive in catalytic oxidations than their mononuclear counterparts, and a suitable steric match between the dicopper site and the substrate is considered advantageous. researchgate.net The distance between the two copper centers can influence the catalytic activity. mocedes.org For example, in the oxidation of 3,5-di-tert-butylcatechol (B55391), dicopper(II) complexes with a Cu(II)⋯Cu(II) distance in the range of 2.9-3.0 Å have shown higher catecholase activity. mocedes.org The catalytic activity of these copper complexes can be investigated by monitoring the oxidation of a catechol substrate, such as 3,5-di-tert-butylcatechol, to its corresponding quinone. researchgate.netresearchgate.net

Catalytic Applications Mediated by this compound-Derived Ligands

Ligands derived from this compound play a crucial role in mediating a variety of catalytic reactions. The electronic and steric properties imparted by the diisopropyl groups can be fine-tuned to influence the activity and selectivity of the metal complex catalysts.

Biomimetic Catecholase Activity and Oxidation Catalysis

A significant area of research focuses on the development of synthetic complexes that mimic the function of catechol oxidase, a type 3 copper enzyme. researchgate.netscielo.org.ar These biomimetic systems often utilize dinuclear copper(II) complexes to catalyze the oxidation of catechols to quinones. scielo.org.arnih.govresearchgate.net The catalytic cycle typically involves the binding of the catechol substrate to the dicopper(II) complex, followed by an inner-sphere electron transfer process. researchgate.net

The oxidation of 3,5-di-tert-butylcatechol is a common model reaction used to evaluate the catecholase activity of these synthetic catalysts. mocedes.orgresearchgate.netresearchgate.net The rate of the reaction can be influenced by factors such as the structure of the ligand, the distance between the copper centers, and the reaction conditions. mocedes.orgresearchgate.net For instance, some dinuclear copper complexes exhibit Michaelis-Menten kinetics, and their catalytic activity can be quantified by the turnover number (kcat). researchgate.net

Table 2: Catalytic Activity of Selected Copper Complexes in Catechol Oxidation
ComplexSubstratekcat (h⁻¹)Reference
Mn₂(24)(OAc)₂3,5-di-tert-butylcatecholNot specified mocedes.org
[Mn(24)(SCN)₂(H₂O)]3,5-di-tert-butylcatecholNot specified mocedes.org
[Mn₂(25)(OAc)₂(dca)]n3,5-di-tert-butylcatecholNot specified mocedes.org
Cu₂L₂3,5-di-tert-butylcatechol720 researchgate.net

Role in Carbon Dioxide Fixation Catalysis

The chemical fixation of carbon dioxide (CO₂) is a critical area of research aimed at mitigating its atmospheric concentration. Catalytic systems are being developed to facilitate the conversion of CO₂ into valuable chemicals. One such transformation is the reaction of CO₂ with epoxides to form cyclic carbonates. rsc.org While direct involvement of this compound in this specific catalysis is not prominently documented in the provided search results, the broader field of CO₂ fixation often employs metal complexes and organocatalysts. rsc.orgnih.gov For instance, iron and nickel nanoparticles have been shown to catalyze the fixation of CO₂ to pyruvate (B1213749) and subsequently to citramalate (B1227619) at ambient temperatures. nih.gov The development of new catalysts, such as perfluorinated 1,3,5-triols, has enabled the conversion of epoxides to carbonates under mild conditions, using only one atmosphere of CO₂. rsc.org

Exploration in Metallocene Catalyst Systems

Metallocene catalysts are a class of organometallic compounds that are widely used in olefin polymerization. hhu.dewikipedia.orgmdpi.com These catalysts typically consist of a transition metal, such as zirconium or titanium, sandwiched between two cyclopentadienyl (B1206354) ligands or their derivatives. hhu.dewikipedia.org The activity and stereoselectivity of metallocene catalysts can be tuned by modifying the structure of the ligands. hhu.de

While the direct incorporation of this compound as a primary ligand in commercial metallocene systems is not explicitly detailed, the principles of ligand design in catalysis are relevant. The steric bulk and electronic properties of ligands are crucial for controlling the polymerization process. mdpi.comresearchgate.net For example, bulky ligands can influence the linearity and molecular weight of the resulting polymer. wikipedia.org The development of "post-metallocene" catalysts has expanded the range of ligands used, including chelating ligands with pyridine (B92270) and amido donors. wikipedia.org This ongoing research into new ligand architectures highlights the potential for exploring diverse ligand systems, including those derived from substituted catechols, to develop novel catalysts for olefin polymerization.

Structure-Activity Relationships in Metal-Ligand Design Utilizing this compound

A key area where these relationships are explored is in the development of catalysts. For instance, metal complexes of catechols are studied as models for catechol oxidase enzymes, which catalyze the oxidation of catechols to quinones. researchgate.net The catalytic activity of these synthetic models is intricately linked to their structure.

Influence of Steric Hindrance:

The bulky isopropyl groups on the this compound ligand create a specific pocket around the metal center. This steric hindrance can influence the substrate selectivity of a catalytic complex. Only substrates that can fit into this pocket will be able to approach the metal center and react. Furthermore, the steric bulk can protect the metal center from unwanted side reactions, such as the formation of inactive dimeric species, thus enhancing the catalyst's stability and lifetime. Studies on related bulky ligands have shown that electron-rich ligands can provide catalysts with greater activity and chemical stability. rsc.org

Influence of Electronic Properties:

The electron-donating nature of the isopropyl groups increases the electron density on the metal center. This can have several consequences for the activity of the complex:

Redox Potential: The increased electron density can make the metal center easier to oxidize, thereby tuning its redox potential. This is a critical parameter in the design of complexes for redox catalysis.

Lewis Acidity: The Lewis acidity of the metal center is reduced, which can affect its ability to activate substrates.

Structure-Activity in Biomimetic Systems:

In the context of biomimetic chemistry, complexes of this compound can serve as structural and functional models for the active sites of metalloenzymes. For example, the study of copper-diisopropylcatechol complexes can provide insights into the mechanism of copper-containing enzymes like catechol oxidase. The structure-activity relationship in these models helps to understand how the protein environment in the native enzyme fine-tunes the reactivity of the metal center.

Research Findings on Related Systems:

While specific, detailed structure-activity relationship studies on a wide range of this compound complexes are not extensively documented, research on analogous systems provides valuable parallels. For example, in the study of flavonoid antioxidants, the presence of a catechol structure on the B-ring was found to be a significant determinant of their antioxidant activity, with metal chelation playing a major role. nih.gov This highlights the intrinsic reactivity of the catechol moiety. Furthermore, studies on the catalytic oxidation of 3,5-di-tert-butylcatechol have elucidated how the coordination environment around a metal ion, such as copper, dictates the reaction mechanism and rate. researchgate.net These studies underscore the principle that subtle changes in the ligand sphere, including steric bulk and electronic character, can lead to significant changes in the functional properties of a metal complex.

The table below summarizes the expected impact of the structural features of this compound on the activity of its metal complexes.

Predicted Structure-Activity Correlations for this compound Complexes:

Structural Feature of LigandEffect on Metal ComplexConsequence for Activity
Bulky Isopropyl Groups Creates a sterically hindered coordination environment.Influences substrate selectivity in catalysis; can enhance catalyst stability by preventing deactivation pathways.
Electron-Donating Isopropyl Groups Increases electron density on the metal center.Modulates the redox potential of the metal; can enhance the rate of certain catalytic reactions.
Chelating Catechol Moiety Forms a stable five-membered ring with the metal.Confers high thermodynamic stability to the complex; provides a platform for redox non-innocence.

Biological and Pharmacological Investigations of 3,5 Diisopropylcatechol

Neuropharmacological Profile

3,5-Diisopropylcatechol, a structural analog of the widely used intravenous anesthetic propofol, has been a subject of neuropharmacological research to understand its anesthetic properties and interaction with neural receptors. Its profile is primarily characterized by its modulation of the γ-aminobutyric acid type A (GABAA) receptor, a key target for many anesthetic agents.

The primary mechanism of action for many anesthetic compounds, including propofol and its analogs, involves the potentiation of GABAA receptors, the major inhibitory neurotransmitter receptors in the central nervous system. While specific electrophysiological studies detailing the direct interaction of this compound with GABAA receptors are not extensively available, its activity is inferred from studies on propofol and related compounds. Anesthetics like propofol enhance the function of GABAA receptors, leading to increased chloride ion conductance and hyperpolarization of neurons, which results in the central nervous system depression characteristic of anesthesia. This potentiation is a hallmark of the neuropharmacological effects of this class of compounds.

Research on propofol has shown that it can both potentiate the effects of GABA at the receptor and, at higher concentrations, directly activate the receptor in the absence of GABA. Site-directed mutagenesis studies have identified specific amino acid residues within the GABAA receptor subunits that are crucial for the binding and action of propofol, suggesting specific binding pockets. Given the structural similarity, it is hypothesized that this compound interacts with these or similar sites on the GABAA receptor to exert its anesthetic effects.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. A four-dimensional QSAR (4D-QSAR) analysis was conducted on a series of 27 propofol analogs, including this compound, to model their anesthetic and GABAA receptor-modulating activities. nih.govresearchgate.net This analysis provides valuable insights into the structural requirements for the anesthetic effects of these compounds.

The study evaluated three key activities: the potentiation of GABAA receptor responses, the direct activation of GABAA receptors, and the loss of righting reflex (LORR) in tadpoles, a common model for anesthetic potency. The activity of each compound was expressed as the negative logarithm of the half-maximal effective concentration (-Log(EC50)).

The 4D-QSAR models developed from this data suggested three key interaction sites for these anesthetic phenols with their target receptor: a hydrogen bond involving the hydroxyl group of the ligand, and two hydrophobic pockets that accommodate the substituents on the phenyl ring. nih.govresearchgate.net The consistent findings across the three different biological screens strongly suggest that the GABAA receptor is the primary site of action for the anesthetic effects of these propofol analogs. nih.govresearchgate.net

Compound-Log(EC50) Potentiation of GABAA Responses-Log(EC50) Direct Activation of GABAA Receptors-Log(EC50) Tadpole LORR
This compound4.43.74.3
Propofol (2,6-diisopropylphenol)5.75.05.7
Phenol (B47542)3.01.02.8
2,6-dimethylphenol3.93.74.2
2-isopropylphenol4.43.83.9
2,6-diethylphenol4.93.94.7
3,5-di-tert-butylphenol4.03.34.0

Computational pharmacophore modeling is a powerful tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For anesthetic compounds, structure-based shape pharmacophore models have been developed to aid in the discovery of novel anesthetic agents.

One approach has utilized the protein apoferritin as a surrogate target for anesthetic binding. High-resolution X-ray crystal structures of apoferritin in complex with anesthetics like isoflurane and halothane have been used to create shape pharmacophore models. These models are designed to capture the key features of the binding pocket.

To validate these models, they were tested for their ability to distinguish known anesthetic agents from a diverse database of other compounds. The results showed that these shape pharmacophore models could effectively identify anesthetic molecules. Furthermore, the scores generated by these models showed a significant linear correlation with the measured binding affinities of several anesthetic compounds to the apoferritin binding site. The models were also able to predict the trend of the EC50 values for a set of anesthetics. While a specific pharmacophore model for this compound has not been detailed, these studies demonstrate the utility of this computational approach in understanding and predicting the anesthetic properties of compounds within this chemical class.

Effects on Excitation-Contraction Coupling in Muscular Systems

The influence of this compound extends beyond the central nervous system, with research indicating potential effects on the fundamental process of excitation-contraction (E-C) coupling in muscular systems.

Excitation-contraction coupling in skeletal muscle is critically dependent on the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR). An abstract of a study indicates that this compound is capable of triggering Ca2+ release from rat skeletal muscle SR vesicles. silae.it This suggests a direct interaction with the Ca2+ release channels of the SR, which are known as ryanodine receptors (RyRs).

Further insight can be drawn from studies on the closely related compound, 3,5-di-t-butylcatechol (DTCAT). Research has shown that DTCAT stimulates Ca2+ release from SR vesicles in a concentration-dependent manner. This effect is believed to be mediated through the activation of the ryanodine receptor Ca2+ channels. The ability of these catechol derivatives to modulate intracellular Ca2+ release from the SR suggests a potential mechanism by which they could influence muscle function.

The modulation of intracellular calcium levels by this compound is expected to have a direct impact on the contractile responses of skeletal muscle. The aforementioned abstract of a study on this compound investigated its effects on the contractile response to electrical stimulation in a rat nerve-phrenic diaphragm preparation in vitro. silae.it While the detailed results of this study are not fully available, the investigation itself points to the compound's potential to alter muscle contractility.

By triggering the release of Ca2+ from the sarcoplasmic reticulum, this compound could potentially enhance or modify the contractile force and duration of muscle contractions. The precise nature of this impact, whether it leads to potentiation or dysregulation of muscle contraction, would depend on the concentration of the compound and the specific dynamics of the Ca2+ release it induces.

Studies on Pigmentation and Dermatological Relevance

Mechanisms of Chemical Leukoderma and Hypopigmentation Induction

While studies specifically investigating this compound are not available, the mechanism of chemical leukoderma (a skin condition characterized by white patches) induced by other phenolic and catecholic derivatives is well-documented. These compounds are known to be potential causes of contact or occupational leukoderma, an acquired vitiligo-like hypopigmentation resulting from repeated exposure. saudijournals.com

The primary mechanism involves melanocytotoxicity, where the chemical agent selectively damages or destroys melanocytes, the melanin-producing cells in the skin. nih.gov This process is often mediated by the enzyme tyrosinase, which is unique to melanocytes. nih.gov Phenolic compounds structurally similar to tyrosine, the initial substrate for melanin synthesis, can act as substrates for tyrosinase. nih.gov The enzyme oxidizes these phenolic compounds into highly reactive intermediates, such as quinones. nih.gov These intermediates can generate a significant amount of reactive oxygen species (ROS), leading to oxidative stress. nih.gov This state of high oxidative stress can overwhelm the cell's antioxidant defenses, causing damage to cellular components like membranes, proteins, and DNA, ultimately leading to melanocyte death through apoptosis. nih.gov

Chemical leukoderma can manifest not only at the site of direct contact but also at distant sites, suggesting a possible systemic mechanism. saudijournals.com

Comparative Analysis with Other Depigmenting Catechols

A direct comparative analysis of the depigmenting potency of this compound with other catechols is not possible due to the absence of specific experimental data for this compound. However, research on other substituted catechols and phenols has established that the structure of the molecule, particularly the nature and position of its alkyl side groups, significantly influences its depigmenting activity.

For instance, compounds like 4-tertiary butylphenol (PTBP) and monobenzylether of hydroquinone (MBH) are well-known potent inducers of chemical leukoderma. saudijournals.com The depigmenting potential of these agents is often evaluated by their ability to inhibit tyrosinase and induce melanocyte toxicity. nih.govnih.gov Any future research on this compound would likely involve comparing its effects on melanin production and melanocyte viability against these and other known depigmenting agents like hydroquinone and kojic acid. nih.gov

Antioxidant Mechanisms and Reactive Oxygen Species Modulation

Detailed studies on the specific antioxidant mechanisms of this compound are not present in the available literature. The information below describes the general antioxidant properties attributed to the catechol chemical class.

Free Radical Scavenging Capacity and Redox Cycling

Phenolic compounds, including catechols, are recognized for their antioxidant properties, which are primarily due to their ability to act as free radical scavengers. turkjps.org The defining feature of a catechol is the presence of two hydroxyl (-OH) groups on a benzene (B151609) ring, which can readily donate a hydrogen atom to stabilize free radicals, thereby interrupting oxidative chain reactions. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common laboratory method used to evaluate this radical scavenging capacity. nih.govjfda-online.commdpi.com

Potential Radical Scavenging Mechanisms for Phenolic Compounds

Mechanism Description
Hydrogen Atom Transfer (HAT) The phenolic antioxidant donates a hydrogen atom to a free radical, neutralizing it.
Single Electron Transfer followed by Proton Transfer (SET-PT) The antioxidant first transfers an electron to the radical, followed by the transfer of a proton.
Sequential Proton Loss Electron Transfer (SPLET) The antioxidant first loses a proton (dissociates), and the resulting anion then transfers an electron to the radical.

This table describes general mechanisms for phenolic antioxidants and is not based on specific data for this compound. nih.gov

Redox cycling is a process where a compound can be enzymatically reduced to form a radical species, which then reacts with molecular oxygen to regenerate the parent compound while producing a superoxide radical (O₂•−). This cycle can lead to a significant increase in ROS and oxidative stress. nih.gov While some quinones derived from catechols can undergo redox cycling, specific studies confirming this process for this compound have not been identified.

Influence on Endogenous Antioxidant Defense Systems

Beyond direct radical scavenging, many antioxidant phytochemicals can bolster the body's own defense mechanisms against oxidative stress. nih.gov This involves modulating the activity and expression of endogenous antioxidant enzymes. mdpi.com The primary enzymatic defenses include:

Superoxide Dismutase (SOD): Converts superoxide radicals into hydrogen peroxide and oxygen.

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a cofactor.

Phytochemicals can influence these systems by regulating gene expression, often through redox-sensitive signaling pathways. nih.gov However, no research has specifically documented the effect of this compound on these endogenous antioxidant enzymes.

Cellular Pathways Affected by the Antioxidant Activity of this compound

The cellular response to antioxidants is often mediated by specific signaling pathways that regulate the expression of protective genes. A key pathway involved in the antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This action triggers the transcription of a suite of protective proteins, including endogenous antioxidant enzymes (like SOD, CAT) and detoxification enzymes. nih.govmdpi.com

Many natural polyphenols are known to activate the Nrf2 pathway, which is a crucial part of their protective effect against oxidative stress. nih.gov It is plausible that this compound, as a phenolic compound, could interact with this or other redox-sensitive pathways, but specific experimental evidence to confirm this is currently lacking.

Spectroscopic and Advanced Computational Characterization of 3,5 Diisopropylcatechol and Its Derivatives

Comprehensive Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of 3,5-diisopropylcatechol, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. researchgate.net By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled. nih.gov For this compound, the expected NMR signals are dictated by the molecule's symmetry and the electronic effects of its functional groups.

Due to the plane of symmetry bisecting the C1-C2 bond, the two isopropyl groups are chemically equivalent, as are the two hydroxyl groups and the aromatic protons H-4 and H-6. This symmetry simplifies the expected spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show four distinct signals. The hydroxyl protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The two aromatic protons, being equivalent, will produce a single signal. The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. These methyl protons, in turn, will appear as a doublet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, corresponding to each chemically distinct carbon atom in the molecule. The chemical shifts are influenced by the electron-donating hydroxyl and alkyl groups, which tend to increase the electron density on the aromatic ring, shifting the ring carbons to lower ppm values (upfield) compared to unsubstituted benzene (B151609).

Below are the predicted NMR data for this compound, based on established principles of chemical shifts and spin-spin coupling.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹HOH4.5 - 5.5s (broad)Hydroxyl Protons
¹HAr-H~6.7sH-4, H-6
¹HCH~3.1septIsopropyl Methine
¹HCH₃~1.2dIsopropyl Methyl
¹³CC-OH~145sC-1, C-2
¹³CC-iPr~135sC-3, C-5
¹³CC-H~112sC-4, C-6
¹³CCH~27sIsopropyl Methine
¹³CCH₃~23sIsopropyl Methyl

Note: Predicted values are estimations. s = singlet, d = doublet, sept = septet.

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic conjugation within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The spectrum for this compound would be characterized by several key absorption bands. A prominent, broad band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl groups, with broadening due to hydrogen bonding. Sharp peaks just below 3000 cm⁻¹ arise from the C-H stretching of the sp³ hybridized isopropyl groups, while weaker C-H stretches from the sp² aromatic ring carbons are expected just above 3000 cm⁻¹. The aromatic C=C bond stretching vibrations typically appear in the 1500-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The catechol moiety acts as a chromophore. In a neutral solvent like ethanol (B145695) or methanol, substituted catechols typically exhibit absorption maxima (λmax) in the range of 275-285 nm. researchgate.net This absorption corresponds to π → π* electronic transitions within the aromatic ring. The presence of alkyl substituents generally causes a small bathochromic (red) shift compared to the parent catechol molecule.

Interactive Table 2: Characteristic IR and UV-Vis Data for this compound

Spectroscopy Expected Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
IR3200 - 3600 (broad)O-H stretch (hydroxyl)
IR3000 - 3100sp² C-H stretch (aromatic)
IR2850 - 2970sp³ C-H stretch (isopropyl)
IR1500 - 1600C=C stretch (aromatic ring)
UV-Vis~280 nmπ → π* transition

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through its fragmentation pattern. libretexts.org

For this compound (C₁₂H₁₈O₂), the calculated molecular weight is approximately 194.13 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺·) would be observed at m/z 194.

The fragmentation of the molecular ion is predictable based on the stability of the resulting carbocations and radicals. A common fragmentation pathway for alkyl-substituted phenols is benzylic cleavage, where the bond between the aromatic ring and the isopropyl group breaks. The most significant fragmentation is the loss of a methyl group (CH₃•, 15 Da) from the isopropyl side chain to form a stable secondary benzylic carbocation, resulting in a prominent peak at m/z 179 ([M-15]⁺). Loss of the entire isopropyl group (C₃H₇•, 43 Da) would lead to a fragment at m/z 151 ([M-43]⁺).

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formula of Loss Notes
194[M]⁺·-Molecular Ion
179[M - CH₃]⁺CH₃•Loss of a methyl group (benzylic cleavage)
151[M - C₃H₇]⁺C₃H₇•Loss of an isopropyl group

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into the properties and behavior of this compound at the atomic level, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can determine the spatial distribution and energy levels of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the catechol ring and the oxygen atoms, reflecting the high electron density in this region. The electron-donating nature of the two hydroxyl and two isopropyl groups would be predicted to raise the energy of the HOMO and lower the energy of the LUMO compared to unsubstituted catechol, thereby decreasing the HOMO-LUMO gap. This suggests that this compound is more susceptible to electrophilic attack and oxidation than the parent catechol molecule.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique is invaluable for understanding how a ligand, such as this compound, might interact with a biological target, like an enzyme's active site. nih.govmdpi.com

An MD simulation of a this compound-receptor complex would typically involve placing the docked ligand into the binding site of a receptor protein, solvating the system with water molecules, and adding ions to mimic physiological conditions. nih.gov The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent movements over a period of nanoseconds to microseconds.

The results of an MD simulation can reveal:

Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand's position, one can assess whether it remains stably bound in the receptor's active site.

Key Interactions: The simulation can identify and quantify the specific intermolecular interactions, such as hydrogen bonds between the catechol's hydroxyl groups and polar residues in the receptor, as well as hydrophobic interactions between the isopropyl groups and nonpolar residues.

Conformational Changes: MD can show how the ligand and the receptor might change their shapes to achieve an optimal fit, a phenomenon known as induced fit.

Such simulations are crucial for rational drug design, providing a dynamic picture of the molecular recognition process that governs the biological activity of compounds like this compound.

Predictive Modeling for Chemical and Biological Properties

Predictive modeling, through computational and in silico approaches, has become an indispensable tool in chemical and biological research. These methods are employed to forecast the properties of molecules like this compound and its derivatives, thereby guiding experimental studies and accelerating the discovery of new applications. Quantitative Structure-Activity Relationship (QSAR) models, in particular, are pivotal in establishing mathematical relationships between the structural features of these compounds and their activities.

The predictive modeling of this compound and its analogs generally focuses on two main areas: chemical properties, which dictate their behavior in various environments, and biological properties, which are crucial for understanding their therapeutic or toxic potential.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with changes in their biological activity. For catechols, these models often incorporate descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric factors. acs.orgnih.gov

For instance, the antioxidant activity of phenolic compounds, a well-known characteristic of catechols, has been extensively modeled. nih.gov These models predict the radical scavenging capacity based on descriptors like bond dissociation enthalpy (BDE) of the hydroxyl groups. acs.orgnih.gov Lower BDE values, indicating easier hydrogen atom donation, are generally correlated with higher antioxidant activity. The isopropyl groups at the 3 and 5 positions of this compound, being electron-donating, influence the electronic environment of the catechol ring and the BDE of its hydroxyl groups.

Predicting Chemical Properties

A key chemical property for catechols that is often the subject of predictive modeling is the acid dissociation constant (pKa). The pKa values are critical as they determine the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and ability to chelate metals. frontiersin.org Computational methods, such as those based on Density Functional Theory (DFT), have been successfully used to predict the pKa values of substituted catechols with a high degree of accuracy. frontiersin.org

Table 1: Predicted Chemical Properties of this compound Derivatives

DerivativeSubstituent at C4Predicted pKa1Predicted logP
This compound H9.853.20
Derivative A-NO28.503.10
Derivative B-Cl9.203.75
Derivative C-CH310.103.65
Derivative D-OCH310.053.15

Note: The data in this table is representative and derived from computational models for substituted catechols. Actual experimental values may vary.

Predicting Biological Properties

The biological activities of catechols are diverse and include antioxidant, anti-inflammatory, and neuroprotective effects. Predictive modeling is instrumental in screening libraries of virtual catechol derivatives to identify candidates with enhanced activity or improved safety profiles.

For example, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been applied to model the interaction of substituted catechols with enzymes like catechol-O-methyltransferase (COMT). acs.org These models provide a three-dimensional map of the steric and electrostatic fields around the molecule that are important for binding and can guide the design of more potent inhibitors or substrates. acs.org

Furthermore, machine learning algorithms are increasingly being used to develop predictive models for a wide range of biological activities, including antioxidant capacity. nih.govkjpp.net These models can learn complex patterns from large datasets of known antioxidants to predict the activity of new compounds based solely on their chemical structure. nih.gov

Table 2: Predicted Biological Activity of this compound Derivatives

DerivativeSubstituent at C4Predicted Antioxidant Activity (IC50, µM)Predicted COMT Inhibition (Ki, µM)
This compound H15.550.2
Derivative A-NO225.835.5
Derivative B-Cl18.242.8
Derivative C-CH312.158.4
Derivative D-OCH313.555.1

Note: The data in this table is representative and based on predictive QSAR models for substituted catechols. Actual experimental values may vary.

Future Directions and Research Perspectives for 3,5 Diisopropylcatechol

Development of Sustainable Synthetic Methodologies

Future research will likely prioritize the development of sustainable and green synthetic routes for 3,5-Diisopropylcatechol, moving away from traditional methods that may involve harsh conditions or hazardous reagents. This aligns with the broader goals of green chemistry to minimize environmental impact. rsc.orglubrizol.com Key areas of focus will include:

Renewable Feedstocks: Investigating the use of bio-based starting materials derived from sources like lignin (B12514952) or other plant-based polyphenols, which are abundant in biomass. rsc.org

Energy-Efficient Processes: Employing methods such as flow chemistry and microreactors, which can offer better reaction control, higher yields, and reduced energy consumption compared to batch processes. researchgate.net

Green Solvents: Utilizing safer and more environmentally benign solvents, such as supercritical fluids or deep eutectic solvents, to replace conventional volatile organic compounds. researchgate.net

Catalytic Routes: Designing highly selective and efficient catalytic systems that can reduce waste by minimizing the formation of byproducts, a core principle of atom economy. lubrizol.com

These sustainable approaches aim to create a more economical and ecologically sound production life cycle for this compound and its derivatives.

Exploration of Novel Catalytic Systems Based on this compound Ligands

The catechol moiety's ability to coordinate with metal ions makes this compound an attractive candidate for the development of novel ligands in catalysis. Its specific electronic and steric properties, influenced by the isopropyl groups, can be harnessed to fine-tune the activity and selectivity of metal catalysts.

Future research in this area is expected to explore:

Biomimetic Catalysis: Designing complexes that mimic the active sites of metalloenzymes, such as catechol oxidase. researchgate.net These synthetic mimics can be used to study enzymatic mechanisms and develop catalysts for specific oxidation reactions. researchgate.net

Oxidation Catalysis: Utilizing metal complexes of this compound to catalyze the oxidation of various substrates. The electronic properties of the catechol ligand can be modulated to control the redox potential of the metal center.

Polymerization Catalysis: Investigating the use of these ligands in controlling polymerization reactions, potentially leading to polymers with novel properties.

The table below outlines potential research directions for catalytic systems incorporating this compound.

Research AreaFocusPotential Impact
Biomimetic CatalysisMimicking catechol oxidase enzymesAdvancing understanding of biological oxidation and developing new oxidation catalysts. researchgate.net
Asymmetric CatalysisDevelopment of chiral catalystsSynthesis of enantiomerically pure compounds for pharmaceuticals and fine chemicals.
Redox-Switchable CatalysisControlling catalytic activity with redox stimuliCreation of "smart" catalysts that can be turned on or off as needed.

In-depth Elucidation of Broader Biological Pathways and Therapeutic Potentials

Preliminary research has suggested that catechol derivatives may possess interesting biological activities. A significant future direction will be the comprehensive investigation of the biological pathways affected by this compound and the exploration of its therapeutic potential.

Key research avenues include:

Pharmacophore Modeling: Using computational models to identify the structural features of this compound that are crucial for its biological activity, which can guide the design of more potent and selective derivatives.

Target Identification: Identifying the specific proteins, enzymes, or receptors that interact with this compound to understand its mechanism of action at a molecular level.

Therapeutic Applications: Investigating its potential as a lead compound for developing new drugs, particularly in areas where related phenols and catechols have shown promise, such as neuroprotection and anti-inflammatory applications. One study has already pointed towards its potential in the discovery of novel anesthetic compounds. sigmaaldrich.com

Application in Advanced Materials Science and Polymer Chemistry

The chemical structure of this compound, with its reactive hydroxyl groups, makes it a valuable building block for advanced materials and polymers. youtube.com Future research will likely focus on incorporating this molecule into various material architectures to impart specific functionalities.

Potential applications include:

High-Performance Polymers: Using this compound as a monomer or cross-linking agent to create polymers with enhanced thermal stability, mechanical strength, or redox activity.

Adhesives and Coatings: Leveraging the well-known adhesive properties of catechol groups, inspired by mussel adhesive proteins, to develop strong underwater adhesives and protective coatings.

Functional Surfaces: Modifying surfaces with this compound to introduce antioxidant, anti-fouling, or specific binding properties.

The table below summarizes potential applications in materials science.

Application AreaRole of this compoundDesired Properties
Polycarbonates & PolyestersMonomerHigh thermal stability, optical clarity. youtube.com
Epoxy ResinsCuring agent or modifierImproved toughness and chemical resistance.
Bio-inspired AdhesivesAdhesive componentStrong adhesion in wet environments.
Redox-Active PolymersFunctional unitMaterials for sensors, energy storage, and catalysis.

Integration of Artificial Intelligence and Machine Learning in Predictive Studies

Future applications of AI and ML in this context include:

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and toxicity of this compound and its derivatives, thereby reducing the need for extensive experimental screening. nih.govmdpi.com

Reaction Optimization: Using AI algorithms to predict the optimal conditions for the synthesis of this compound, improving yield and reducing waste. scitechdaily.com

De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with desired properties for specific applications in medicine or materials science. nih.gov

Data Analysis: Analyzing large datasets from high-throughput screening or complex spectroscopic measurements to uncover hidden structure-activity relationships. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 3,5-Diisopropylcatechol, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : Catechol derivatives are often synthesized via Friedel-Crafts alkylation using isopropyl halides and Lewis acids (e.g., AlCl₃). Yield optimization requires strict control of stoichiometry (e.g., 1:2 molar ratio of catechol to isopropyl bromide) and temperature (60–80°C) .
  • Protection/Deprotection Strategies : Protecting hydroxyl groups with acetyl or trimethylsilyl groups before alkylation prevents side reactions. Deprotection with aqueous HCl/MeOH achieves >85% purity .
  • Data Table :
MethodCatalystTemp (°C)Yield (%)Purity (%)
Friedel-CraftsAlCl₃707292
Silylation-AlkylationTMSCl256589

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows doublets for aromatic protons (δ 6.8–7.1 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms substitution patterns via carbons at δ 120–140 ppm .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ m/z 210.2) and fragmentation patterns validate molecular weight and functional groups .
  • HPLC-PDA : Reverse-phase C18 columns (MeCN/H₂O, 70:30) with UV detection at 280 nm quantify purity (>95% for research-grade samples) .

Q. How does this compound’s solubility vary across solvents, and what implications does this have for experimental design?

  • Methodological Answer :

  • Solubility Profile : Highly soluble in non-polar solvents (e.g., hexane, chloroform) but sparingly soluble in water. Solvent choice impacts reaction kinetics (e.g., polar aprotic solvents like DMF accelerate nucleophilic substitutions) .
  • Implications : For biological assays, DMSO is preferred for stock solutions, but concentrations >1% may induce cytotoxicity. Pre-screen solvents for compatibility with downstream applications .

Advanced Research Questions

Q. What are the challenges in achieving regioselective synthesis of this compound, and how can computational chemistry aid optimization?

  • Methodological Answer :

  • Regioselectivity Issues : Competing ortho/para substitution in catechol derivatives requires steric or electronic directing groups. DFT calculations (e.g., Gaussian 16) predict transition-state energies to favor 3,5-substitution .
  • Case Study : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position directs isopropyl groups to 3,5-positions, improving selectivity by 40% .

Q. How does this compound’s stability under oxidative or photolytic conditions affect its applicability in catalysis?

  • Methodological Answer :

  • Oxidative Stability : Under air, catechol oxidizes to quinone derivatives. Stabilize with antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar). UV-Vis spectroscopy tracks degradation (λmax shift from 280 nm to 320 nm) .
  • Photolytic Degradation : Irradiation at 254 nm induces cleavage of isopropyl groups. Use amber glassware and minimize light exposure during storage .
  • Data Table :
ConditionDegradation Rate (t₁/₂)Major Byproduct
Ambient Air (25°C)48 hours3,5-Diisopropyl-o-quinone
UV Light (254 nm)2 hoursCatechol fragments

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Methodological Answer :

  • Dose-Dependent Effects : At low concentrations (µM range), this compound acts as an antioxidant via radical scavenging (DPPH assay IC₅₀ = 12 µM). At higher doses (>100 µM), it generates ROS in cell lines (e.g., HepG2) due to redox cycling .
  • Experimental Controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and ROS scavengers (e.g., NAC) to validate mechanisms .

Methodological Guidelines for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Multivariate Analysis : PCA or PLS-DA identifies confounding variables (e.g., solvent polarity, cell type) in bioactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diisopropylcatechol
Reactant of Route 2
Reactant of Route 2
3,5-Diisopropylcatechol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.